alpha,beta,beta-Trimethylcyclohexylpropyl acetate

Fragrance Chemistry Physicochemical Properties LogP

alpha,beta,beta-Trimethylcyclohexylpropyl acetate (CAS 94113-43-6) is a synthetic fragrance ingredient belonging to the ester class of cyclohexylpropyl acetates. It is characterized by the molecular formula C14H26O2 and a molecular weight of 226.36 g/mol.

Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
CAS No. 94113-43-6
Cat. No. B12671387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,beta,beta-Trimethylcyclohexylpropyl acetate
CAS94113-43-6
Molecular FormulaC14H26O2
Molecular Weight226.35 g/mol
Structural Identifiers
SMILESCC(=O)OCCCC1(CCCCC1(C)C)C
InChIInChI=1S/C14H26O2/c1-12(15)16-11-7-10-14(4)9-6-5-8-13(14,2)3/h5-11H2,1-4H3
InChIKeyVATYRIIGWJEFFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing alpha,beta,beta-Trimethylcyclohexylpropyl acetate (CAS 94113-43-6) for Fragrance R&D


alpha,beta,beta-Trimethylcyclohexylpropyl acetate (CAS 94113-43-6) is a synthetic fragrance ingredient belonging to the ester class of cyclohexylpropyl acetates . It is characterized by the molecular formula C14H26O2 and a molecular weight of 226.36 g/mol . This compound is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS 302-576-1), confirming its historical use in commerce, particularly within the fragrance and personal care sectors . Its structural isomerism, specifically the alpha,beta,beta-trimethyl substitution pattern on the cyclohexane ring, differentiates it from other commercially available variants like the alpha,gamma,gamma-isomer (CAS 93917-67-0), which directly impacts its physicochemical and olfactory properties [1].

The Risk of Substituting alpha,beta,beta-Trimethylcyclohexylpropyl acetate with Other Cyclohexylpropyl Acetate Isomers


In fragrance formulation, isomeric cyclohexylpropyl acetates cannot be treated as drop-in replacements. The specific position of the methyl groups on the cyclohexane ring dictates the molecule's three-dimensional shape, which in turn governs its interaction with olfactory receptors and its physicochemical behavior . The target compound, alpha,beta,beta-Trimethylcyclohexylpropyl acetate, has a distinct substitution pattern that results in a lower calculated LogP (3.93620) compared to its alpha,gamma,gamma-isomer (estimated LogP 5.44), signifying a substantial difference in hydrophobicity [1]. This single parameter difference has cascading effects on volatility, substantivity on various substrates, and overall fragrance performance, making generic substitution a high-risk strategy that can alter a fragrance's character, intensity, and longevity [1].

Quantitative Differentiation of alpha,beta,beta-Trimethylcyclohexylpropyl acetate from Closest Analogs


Lower Calculated LogP vs. alpha,gamma,gamma-Isomer Indicates Different Hydrophobicity Profile

The calculated octanol-water partition coefficient (LogP) for alpha,beta,beta-Trimethylcyclohexylpropyl acetate is 3.94 . This is significantly lower than the KOWWIN v1.67 estimated LogP of 5.44 for the alpha,gamma,gamma-isomer (CAS 93917-67-0) [1]. The 1.5-unit difference in LogP represents a more than 30-fold difference in hydrophobicity, directly influencing the fragrance's substantivity on skin and hair versus its evaporation into the headspace.

Fragrance Chemistry Physicochemical Properties LogP

Inferred High Vapor Pressure Essential for Top-Note Fragrance Performance

The boiling point of alpha,beta,beta-Trimethylcyclohexylpropyl acetate is reported at 403.9°C at 760 mmHg, with a flash point of 210°C . In contrast, the alpha,gamma,gamma-isomer has a much lower estimated boiling point of 266.56°C (Adapted Stein & Brown method) and an estimated vapor pressure of 0.006 mm Hg at 25°C [1]. The substantially higher boiling point of the target compound suggests a significantly lower vapor pressure and thus lower volatility compared to the gamma-isomer.

Volatility Fragrance Design Vapor Pressure

Regulatory Certainty via EINECS Listing Confirmed for the Target Isomer

alpha,beta,beta-Trimethylcyclohexylpropyl acetate is explicitly listed on the European Inventory of Existing Commercial Chemical Substances (EINECS) with the number 302-576-1 . This is a critical differentiator from newer or less common isomers that may not have an EINECS listing, placing them under the 'new' chemical substance category under REACH, which would trigger a full registration process. While the alpha,gamma,gamma-isomer also has an EINECS number (299-845-8) [1], the target's distinct listing verifies its specific chemical identity and legacy commercial status, ensuring uninterrupted market access for compliant products.

Regulatory Compliance EINECS Procurement

High-Value R&D and Industrial Application Scenarios for alpha,beta,beta-Trimethylcyclohexylpropyl acetate


Fine Fragrance Middle-Note and Fixative Skeleton Development

Based on its inferred lower volatility compared to the gamma-isomer [1], alpha,beta,beta-Trimethylcyclohexylpropyl acetate is best positioned as a middle-to-base note skeleton in fine fragrance design. Its calculated LogP of 3.94 suggests it will have longer skin substantivity than more hydrophilic esters, making it a candidate for enhancing fragrance dry-down without dominating the initial scent profile. Formulators can leverage this for structured, long-lasting accords, moving beyond fleeting top-note effects.

Functional Perfumery Requiring Controlled Release and Regulatory Assurance

For fabric care or personal wash products where scent longevity is key, this compound's higher boiling point indicates a more gradual release curve, which is commercially valuable [1]. Crucially, its confirmed EINECS 302-576-1 listing removes any regulatory ambiguity for EU product development, allowing procurement teams to source with confidence and streamline new product registrations compared to any unlisted novel isomer.

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